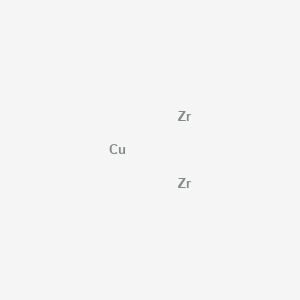
Copper--zirconium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-zirconium (1/2) is an intermetallic compound that combines copper and zirconium in a 1:2 ratio. This compound is known for its unique properties, including high strength, excellent thermal stability, and good electrical conductivity. These characteristics make it valuable in various industrial applications, particularly in the fields of metallurgy and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-zirconium (1/2) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: This method involves the reduction of zirconium fluoride in a molten salt medium, such as FLiNaK, at high temperatures (around 1023 K) to form dense zirconium coatings on copper substrates.
Industrial Production Methods: In industrial settings, copper-zirconium alloys are typically produced through melting and casting processes. The alloy is melted in a furnace and then cast into desired shapes. The addition of zirconium to copper enhances the alloy’s mechanical properties and resistance to softening at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Copper-zirconium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize to form copper oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to form pure copper and zirconium metals.
Substitution: Copper-zirconium can participate in substitution reactions where zirconium atoms replace other metal atoms in alloys.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or alloys in molten form.
Major Products Formed:
Oxidation: Copper oxide (CuO) and zirconium oxide (ZrO2).
Reduction: Pure copper (Cu) and zirconium (Zr).
Substitution: Various copper-zirconium alloys with different metal compositions.
Applications De Recherche Scientifique
Copper-zirconium (1/2) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of copper-zirconium (1/2) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Copper-zirconium (1/2) can be compared with other similar compounds, such as:
Copper-Aluminum-Zirconium (Cu-Al-Zr): This ternary alloy has similar applications in high-strength materials but differs in its specific properties and phase compositions.
Zirconium Carbide (ZrC) and Zirconium Nitride (ZrN): These compounds are known for their refractory properties and are used in high-temperature applications.
Uniqueness: Copper-zirconium (1/2) stands out due to its combination of high strength, thermal stability, and electrical conductivity. Its ability to form stable intermetallic phases and its catalytic properties make it unique among copper and zirconium compounds .
Propriétés
Numéro CAS |
12019-28-2 |
|---|---|
Formule moléculaire |
CuZr2 |
Poids moléculaire |
245.99 g/mol |
Nom IUPAC |
copper;zirconium |
InChI |
InChI=1S/Cu.2Zr |
Clé InChI |
AKUUWPJPJALJQT-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Zr].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















